

An In-depth Technical Guide to Sulfadimethoxine-d6: Properties, Analysis, and Application

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Compound of Interest

Compound Name: Sulfadimethoxine-d6

Cat. No.: B602557

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Introduction

Sulfadimethoxine-d6 is the deuterium-labeled analogue of Sulfadimethoxine, a broad-spectrum sulfonamide antibiotic used extensively in veterinary medicine. This isotopically labeled compound serves as an invaluable tool for researchers, scientists, and drug development professionals, primarily as an internal standard in quantitative analytical methods. Its use significantly enhances the accuracy and precision of bioanalytical assays, particularly those employing mass spectrometry. This guide provides a comprehensive overview of the chemical properties of **Sulfadimethoxine-d6**, detailed experimental protocols for its application, and quantitative data to support its use in various matrices.

Core Chemical and Physical Properties

Sulfadimethoxine-d6 is structurally identical to Sulfadimethoxine, with the exception of six hydrogen atoms on the two methoxy groups being replaced by deuterium. This substitution results in a higher molecular weight, which allows for its differentiation from the unlabeled analyte in mass spectrometric analyses without significantly altering its chemical behavior.

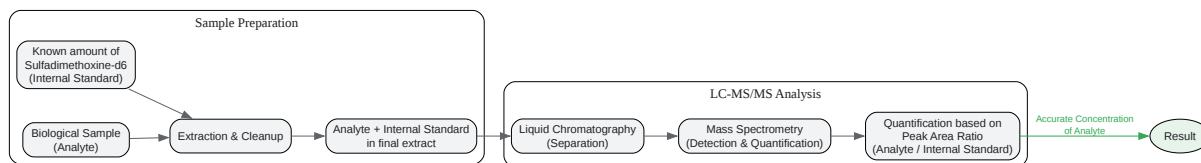
Property	Value	Reference
CAS Number	73068-02-7	[1]
Molecular Formula	C ₁₂ H ₈ D ₆ N ₄ O ₄ S	[1]
Molecular Weight	316.36 g/mol	[1]
IUPAC Name	4-amino-N-[2,6-bis(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide	[2]
Synonyms	Sulfadimethoxine D6 (2,6-dimethoxy D6), 4-amino-N-[2,6-bis(trideuteriomethoxy)pyrimidin-4-yl]benzenesulfonamide	[1]
Appearance	Solid	
Purity	Typically ≥98% chemical purity, with high isotopic enrichment	[3]

Chemical Structure:



Principle of Isotope Dilution Mass Spectrometry

The primary application of **Sulfadimethoxine-d6** is as an internal standard in isotope dilution mass spectrometry (ID-MS). This technique is a gold standard for quantitative analysis due to its high precision and accuracy. The underlying principle involves adding a known amount of the isotopically labeled standard to the sample at the beginning of the sample preparation process. The labeled standard behaves almost identically to the native analyte throughout extraction, cleanup, and ionization, thus compensating for any sample loss or matrix effects. The ratio of the signal from the native analyte to the labeled standard is then used for quantification.



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Caption: Workflow of Isotope Dilution Mass Spectrometry.

Experimental Protocols

The following are detailed protocols for the quantification of Sulfadimethoxine in various biological matrices using **Sulfadimethoxine-d6** as an internal standard. These protocols are based on established and validated methods in the scientific literature.

Protocol 1: Quantification of Sulfadimethoxine in Bovine Plasma

This protocol is adapted from a method for the determination of Sulfadimethoxine and its metabolite in bovine plasma by LC-MS/MS.

1. Materials and Reagents:

- Sulfadimethoxine analytical standard
- **Sulfadimethoxine-d6** internal standard
- Acetonitrile (ACN), HPLC grade
- Formic acid (FA), LC-MS grade

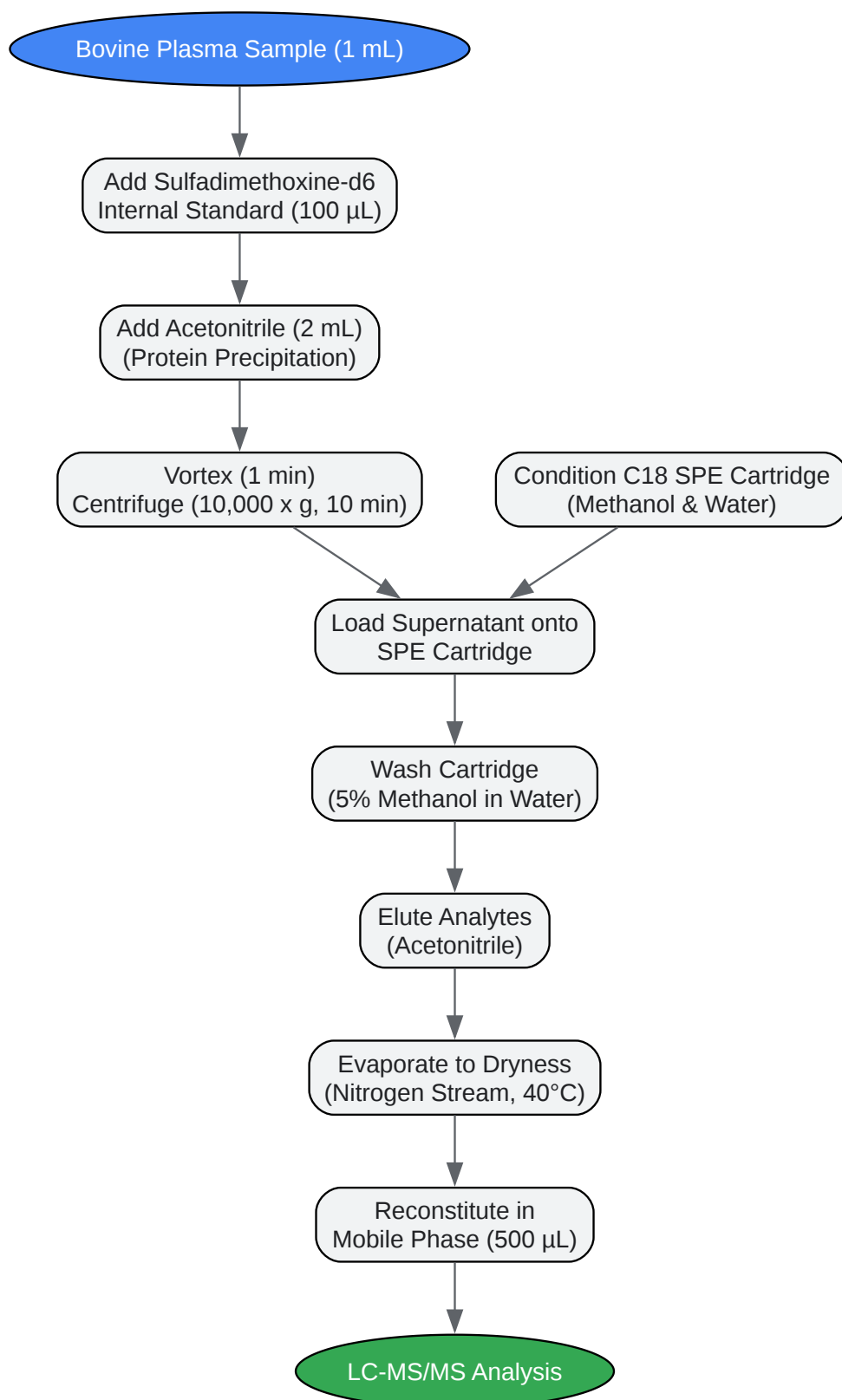
- Water, ultrapure
- Bovine plasma samples
- Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Standard and Internal Standard Preparation:

- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sulfadimethoxine and **Sulfadimethoxine-d6** in methanol to prepare 1 mg/mL stock solutions.
- Working Standard Solutions: Serially dilute the Sulfadimethoxine stock solution with a suitable solvent (e.g., 50:50 ACN:water) to prepare a series of calibration standards.
- Internal Standard Working Solution: Dilute the **Sulfadimethoxine-d6** stock solution to a final concentration of 1 µg/mL in the same solvent as the working standards.

3. Sample Preparation:

- Pipette 1.0 mL of bovine plasma into a centrifuge tube.
- Add 100 µL of the **Sulfadimethoxine-d6** internal standard working solution.
- Add 2.0 mL of acetonitrile to precipitate proteins.
- Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
- Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
- Load the supernatant from the centrifuged sample onto the SPE cartridge.
- Wash the cartridge with 3 mL of 5% methanol in water.
- Elute the analytes with 3 mL of acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 500 µL of the mobile phase starting composition.



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Caption: Sample Preparation Workflow for Bovine Plasma.

4. LC-MS/MS Conditions:

- LC System: High-performance liquid chromatography system.
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 μ L.
- MS System: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions:
 - Sulfadimethoxine: Precursor ion (m/z) -> Product ion (m/z)
 - **Sulfadimethoxine-d6**: Precursor ion (m/z) -> Product ion (m/z)

Protocol 2: Quantification of Sulfadimethoxine in Fish Tissue

This protocol outlines a method for determining Sulfadimethoxine residues in fish tissue, a common application in food safety analysis.

1. Materials and Reagents:

- Same as Protocol 1, with the addition of:
- Ethyl acetate, HPLC grade

- Hexane, HPLC grade

- Homogenizer

2. Standard and Internal Standard Preparation:

- Prepare stock and working solutions as described in Protocol 1.

3. Sample Preparation:

- Weigh 2 g of homogenized fish tissue into a 50 mL polypropylene centrifuge tube.
- Add 100 μ L of the **Sulfadimethoxine-d6** internal standard working solution.
- Add 10 mL of ethyl acetate.
- Homogenize for 1 minute.
- Centrifuge at 4000 x g for 10 minutes.
- Transfer the supernatant (ethyl acetate layer) to a clean tube.
- Add 5 mL of hexane to the supernatant to precipitate lipids.
- Vortex for 30 seconds and centrifuge at 4000 x g for 5 minutes.
- Transfer the upper layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of the mobile phase starting composition.

4. LC-MS/MS Conditions:

- LC-MS/MS parameters would be similar to those described in Protocol 1, with potential minor adjustments to the gradient to optimize separation from matrix components specific to fish tissue.

Data Presentation

The use of **Sulfadimethoxine-d6** as an internal standard allows for the generation of highly reliable quantitative data. The following tables summarize typical performance characteristics of analytical methods employing this internal standard.

Table 1: Method Validation Parameters for Sulfadimethoxine Quantification in Bovine Plasma[3]

Parameter	Sulfadimethoxine	N-acetylsulfadimethoxine
Lower Limit of Quantitation (LLOQ)	2 ng/mL	2 ng/mL
Accuracy at LLOQ	104%	95%
Precision at LLOQ (RSD%)	9%	15%
Recovery	>90%	>90%

Table 2: Method Validation Parameters for Sulfadimethoxine Quantification in Fish Fillet[4]

Parameter	Value
Linearity (r^2)	>0.99
Precision (CV%)	<16%
Trueness	~100%
Decision Limit ($CC\alpha$)	<100.2 ng/g
Detection Capability ($CC\beta$)	<100.4 ng/g

Conclusion

Sulfadimethoxine-d6 is an essential analytical tool for the accurate and precise quantification of Sulfadimethoxine in a variety of complex matrices. Its use as an internal standard in isotope dilution mass spectrometry-based methods provides robust and reliable data, which is critical for applications in veterinary drug monitoring, food safety, and pharmacokinetic studies. The detailed protocols and performance data presented in this guide demonstrate the utility and reliability of **Sulfadimethoxine-d6** for researchers and analytical scientists.

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